molecular formula C17H10FN3OS B2973418 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 330190-45-9

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2973418
CAS No.: 330190-45-9
M. Wt: 323.35
InChI Key: HVORKMNAWKPNOD-UHFFFAOYSA-N
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Description

N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a thiazole-based compound characterized by a 4-cyanophenyl substitution on the thiazole ring and a 4-fluorobenzamide moiety. With a molecular weight of 243.29 g/mol and ≥95% purity, it serves as a versatile building block in pharmaceutical research, particularly for synthesizing drug candidates targeting receptors or enzymes . Its structure combines electron-withdrawing groups (cyano and fluoro), which influence electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS/c18-14-7-5-13(6-8-14)16(22)21-17-20-15(10-23-17)12-3-1-11(9-19)2-4-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVORKMNAWKPNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the cyanophenyl and fluorobenzamide groups. One common method involves the cyclization of a suitable precursor with sulfur and nitrogen sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cyanophenyl group can produce primary amines.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyanophenyl group may contribute to the compound’s binding affinity and specificity, while the fluorobenzamide moiety can enhance its stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Ring

4-Cyanophenyl vs. 4-Fluorophenyl Derivatives
  • Antioxidant Activity: In aminothiazole derivatives, the 4-cyanophenyl substituent (compound 6d) demonstrated superior reducing power (FRAP assay) compared to 4-fluorophenyl (6b) and 4-chlorophenyl (6c) analogs. The ranking was 6d > 6c > 6e > 6b, highlighting the cyano group’s enhanced electron-withdrawing capacity .
  • Antibacterial Activity: The 4-cyanophenyl derivative (6d) exhibited potent activity against E. coli and B. subtilis, comparable to 4-fluorophenyl (6b) and 4-trifluoromethylphenyl (5e) analogs .
4-Trifluoromethylphenyl and 4-Chlorophenyl Derivatives
  • Antiviral Activity: Compounds with 4-trifluoromethylphenyl groups (e.g., 6e, 5e) showed significant influenza A inhibition, outperforming the 4-cyanophenyl derivative in this context .

Table 1: Bioactivity of Thiazole Derivatives with Varying Substituents

Compound Substituent Antioxidant (FRAP) Antibacterial (E. coli) Antiviral (Influenza A)
6d 4-Cyanophenyl Highest High Moderate
6b 4-Fluorophenyl Moderate High Low
6e 4-Trifluoromethyl Moderate Moderate High
5e 4-Trifluoromethyl N/A High High

Variations in the Benzamide Moiety

Halogenated Benzamide Derivatives
  • mGlu1 Receptor Binding: 4-Halogeno-N-[4-(pyrimidinyl)-thiazol-2-yl]-N-methylbenzamide derivatives (e.g., 6 with Cl, Br, I) exhibited Ki values of 22–143 nM for mGlu1 receptors. The 4-fluorobenzamide in the target compound may balance binding affinity and metabolic stability compared to bulkier halogens .
Nitro and Methoxy Substitutions
  • Plant Growth Modulation: N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (129.23% efficacy) outperformed nitro-substituted analogs, suggesting steric and electronic effects of substituents on bioactivity .

Table 2: Receptor Binding and Functional Efficacy of Benzamide Variants

Compound Substituent Receptor Affinity (Ki, nM) Functional Efficacy
Target Compound 4-Fluorobenzamide N/A Pharmaceutical use
4-Cl-Benzamide (Compound 6) 4-Chloro 22 PET imaging
4-NO2-Benzamide 4-Nitro N/A 129.23% (Plant growth)

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C35^{35}H36^{36}F2^{2}N8^{8}O5^{5}S2^{2}
  • Molecular Weight : 814.8 g/mol
  • IUPAC Name : 1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-(1-((methyl(3-((2-(methylamino)acetoxy)methyl)pyridin-2-yl)carbamoyl)oxy)ethyl)-4H-1,2,4-triazol-1-ium hydrogensulfate

The biological activity of this compound has been linked to its ability to interact with various biological targets:

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung cancer (A549), with IC50 values indicating potent activity (e.g., 6.75 ± 0.19 μM in 2D assays) .
  • Antimicrobial Effects : The compound has also demonstrated antimicrobial activity against several pathogens. The presence of specific functional groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Table 1: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50/Activity Level Reference
AntitumorA549 (Lung Cancer)6.75 ± 0.19 μM
AntimicrobialStaphylococcus aureusModerate
AntitumorHCC827 (Lung Cancer)6.26 ± 0.33 μM
AntitumorNCI-H358 (Lung Cancer)6.48 ± 0.11 μM

Case Studies

  • In Vitro Studies : A study conducted on various lung cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in both 2D and 3D culture systems. The results indicated a higher efficacy in 2D assays compared to 3D formats, suggesting a potential for further development as an antitumor agent .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable activity, which could lead to its application in treating bacterial infections .

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